molecular formula C7H8N8OS2 B14578837 2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one CAS No. 61631-37-6

2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one

Cat. No.: B14578837
CAS No.: 61631-37-6
M. Wt: 284.3 g/mol
InChI Key: FKWFJKOINBJVGL-UHFFFAOYSA-N
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Description

2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is a chemical compound that features a cyclopentanone core substituted with two tetrazole groups via sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with tetrazole derivatives under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The tetrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole rings can act as bioisosteres of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylate-containing molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(2-methyl-2H-tetrazol-5-yl)pyridine
  • N,N-Bis[1(2)H-tetrazol-5-yl]amine
  • 2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one

Uniqueness

2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one is unique due to its combination of a cyclopentanone core with tetrazole rings and sulfanyl linkages. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

61631-37-6

Molecular Formula

C7H8N8OS2

Molecular Weight

284.3 g/mol

IUPAC Name

2,5-bis(2H-tetrazol-5-ylsulfanyl)cyclopentan-1-one

InChI

InChI=1S/C7H8N8OS2/c16-5-3(17-6-8-12-13-9-6)1-2-4(5)18-7-10-14-15-11-7/h3-4H,1-2H2,(H,8,9,12,13)(H,10,11,14,15)

InChI Key

FKWFJKOINBJVGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1SC2=NNN=N2)SC3=NNN=N3

Origin of Product

United States

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